molecular formula C10H20N2O2 B14576011 N~2~-Acetyl-N-propan-2-yl-L-valinamide CAS No. 61429-98-9

N~2~-Acetyl-N-propan-2-yl-L-valinamide

Cat. No.: B14576011
CAS No.: 61429-98-9
M. Wt: 200.28 g/mol
InChI Key: NBEWZELQYKFIIC-VIFPVBQESA-N
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Description

N²-Acetyl-N-propan-2-yl-L-valinamide is a modified amino acid derivative characterized by an acetyl group on the α-amino nitrogen (N²) of L-valine and an isopropyl (propan-2-yl) group attached to the amide nitrogen. Potential applications may include roles in molecularly imprinted polymers (MIPs) or pharmaceutical intermediates, given the utility of similar amides in polymer synthesis and bioactive molecule design .

Properties

CAS No.

61429-98-9

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

(2S)-2-acetamido-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C10H20N2O2/c1-6(2)9(12-8(5)13)10(14)11-7(3)4/h6-7,9H,1-5H3,(H,11,14)(H,12,13)/t9-/m0/s1

InChI Key

NBEWZELQYKFIIC-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N-propan-2-yl-L-valinamide typically involves the acetylation of N-propan-2-yl-L-valinamide. This reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and a base like pyridine is added to facilitate the reaction .

Industrial Production Methods

Industrial production of N2-Acetyl-N-propan-2-yl-L-valinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N-propan-2-yl-L-valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-Acetyl-N-propan-2-yl-L-valinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Acetyl-N-propan-2-yl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The propan-2-yl group and valinamide moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural or functional similarities with N²-Acetyl-N-propan-2-yl-L-valinamide:

Compound Name Key Structural Features Functional Groups Potential Applications
N²-Acetyl-N-propan-2-yl-L-valinamide Acetylated α-amino group, isopropyl-amide chain Amide, acetyl, branched alkyl Polymer synthesis, drug intermediates (inferred)
N-Acetyl-L-phenylalanine Acetylated α-amino group, phenyl side chain Amide, acetyl, aromatic ring Biochemical studies, enzyme substrates
N-Methylalanine Methylated α-amino group Amino acid, methyl, carboxylate Biomarker research, metabolic studies
N-(2-Arylethyl)-2-methylprop-2-enamides Methacryloyl group, aryl-ethylamine backbone Amide, vinyl, aromatic ring Molecularly imprinted polymers (MIPs)

Physicochemical Properties

  • Lipophilicity : The isopropyl group in N²-Acetyl-N-propan-2-yl-L-valinamide increases lipophilicity compared to N-Acetyl-L-phenylalanine (aromatic ring) or N-Methylalanine (polar carboxylate). This property may enhance membrane permeability in biological systems.
  • Solubility : Acetylation typically reduces aqueous solubility, but the branched alkyl chain may further decrease polarity, contrasting with the more polar N-Methylalanine .

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